N-(3-Chloropropyl) 4-boronobenzenesulfonamide
Overview
Description
N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a chemical compound with the molecular formula C₉H₁₃BClNO₄S and a molecular weight of 277.5 g/mol . This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a boronic acid group, a sulfonamide group, and a chloropropyl chain, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-boronobenzenesulfonamide and 3-chloropropylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common catalysts include palladium-based catalysts, and reagents such as triethylamine or sodium carbonate are used to facilitate the reaction.
Procedure: The 4-boronobenzenesulfonamide is first activated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The activated intermediate then reacts with 3-chloropropylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloropropyl) 4-boronobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Coupling Reactions: The compound can engage in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions include substituted sulfonamides, boronic esters, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Chloropropyl) 4-boronobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Industry: The compound is used in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism by which N-(3-Chloropropyl) 4-boronobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups in biological molecules, making it useful in enzyme inhibition studies. The sulfonamide group can interact with amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloropropyl) 4-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of a boronic acid group.
N-(3-Chloropropyl) 4-fluorobenzenesulfonamide: Contains a fluorine atom, leading to different reactivity and applications.
N-(3-Chloropropyl) 4-methylbenzenesulfonamide: Features a methyl group, altering its chemical properties and uses.
Uniqueness
N-(3-Chloropropyl) 4-boronobenzenesulfonamide is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the development of boron-based drugs and materials, setting it apart from other similar compounds.
Properties
IUPAC Name |
[4-(3-chloropropylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSAAZITPFUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657417 | |
Record name | {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-48-4 | |
Record name | {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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